Predicted Cannabinoid Receptor Affinity: CNR1 vs. CNR2 Selectivity Profile of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone
Computational predictions from the ZINC20 database indicate that this compound exhibits a moderate preference for cannabinoid receptor type 1 (CNR1) over type 2 (CNR2). The predicted pKi for CNR1 is 7.26 (ligand efficiency 0.36) versus 6.94 (ligand efficiency 0.35) for CNR2, corresponding to an approximately 2-fold selectivity window [1]. By comparison, the dichloro-substituted PrCP inhibitor analog (CAS 1252037-41-4) is reported as a potent PrCP inhibitor with an IC50 of approximately 1 nM in biochemical assays and shows no annotated cannabinoid receptor activity [2]. This divergence—cannabinoid receptor prediction versus enzyme inhibition—illustrates that the unsubstituted benzimidazole biphenyl architecture drives a distinct target profile.
| Evidence Dimension | Predicted binding affinity (pKi) for cannabinoid receptors CNR1 and CNR2 |
|---|---|
| Target Compound Data | CNR1 pKi = 7.26 (L.E. 0.36); CNR2 pKi = 6.94 (L.E. 0.35) |
| Comparator Or Baseline | PrCP inhibitor analog (CAS 1252037-41-4): CNR1/CNR2 activity not reported; PrCP IC50 ≈ 1 nM |
| Quantified Difference | Target compound predicted for CNR1/CNR2 binding; comparator is a PrCP enzyme inhibitor with no reported cannabinoid activity |
| Conditions | ZINC20 computational predictions based on ChEMBL20 data; PrCP IC50 measured in enzymatic assay in the absence of serum proteins |
Why This Matters
A compound predicted to bind cannabinoid receptors may serve as a starting point for neuroscience or metabolic disease research, whereas PrCP inhibitors are investigated for metabolic regulation; the choice depends entirely on the target pathway of interest.
- [1] ZINC20 Database. ZINC000101673106. https://zinc20.docking.org/substances/ZINC000101673106/ (accessed 2024). View Source
- [2] Shen, H. C.; Ding, F.-X.; Zhou, C.; et al. Discovery of Benzimidazole Pyrrolidinyl Amides as Prolylcarboxypeptidase Inhibitors. Bioorg. Med. Chem. Lett. 2011, 21 (8), 2468–2471. https://doi.org/10.1016/j.bmcl.2011.02.063 View Source
